molecular formula C9H9F3N6O2 B10954556 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B10954556
M. Wt: 290.20 g/mol
InChI Key: LTCJMPBUVWXXQK-UHFFFAOYSA-N
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Description

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-diketone. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The oxadiazole ring is then formed through cyclization reactions involving nitrile oxides and hydrazides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the oxadiazole ring contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and oxadiazole rings, along with the trifluoromethyl group, enhances its potential for diverse applications in various fields of research .

Properties

Molecular Formula

C9H9F3N6O2

Molecular Weight

290.20 g/mol

IUPAC Name

3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carbohydrazide

InChI

InChI=1S/C9H9F3N6O2/c1-4-2-5(9(10,11)12)16-18(4)3-6-14-8(20-17-6)7(19)15-13/h2H,3,13H2,1H3,(H,15,19)

InChI Key

LTCJMPBUVWXXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN)C(F)(F)F

Origin of Product

United States

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